molecular formula C8H7FINO2 B1381700 Methyl 2-Amino-4-fluoro-5-iodobenzoate CAS No. 1823565-63-4

Methyl 2-Amino-4-fluoro-5-iodobenzoate

Cat. No.: B1381700
CAS No.: 1823565-63-4
M. Wt: 295.05 g/mol
InChI Key: AQKDYPGTTAXJRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-Amino-4-fluoro-5-iodobenzoate is an organic compound with the molecular formula C8H7FINO2 and a molecular weight of 295.05 g/mol . This compound is characterized by the presence of amino, fluoro, and iodo substituents on a benzoate ester framework, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Amino-4-fluoro-5-iodobenzoate typically involves the esterification of 2-Amino-4-fluoro-5-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Amino-4-fluoro-5-iodobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a copper catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of 2-Amino-4-fluoro-5-substituted benzoates.

    Oxidation: Formation of Methyl 2-Nitro-4-fluoro-5-iodobenzoate.

    Reduction: Formation of Methyl 2-Amino-4-fluoro-5-iodobenzyl alcohol.

Mechanism of Action

The mechanism of action of Methyl 2-Amino-4-fluoro-5-iodobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The amino group can form hydrogen bonds, while the fluoro and iodo groups can participate in halogen bonding and hydrophobic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-Amino-4-fluoro-5-bromobenzoate
  • Methyl 2-Amino-4-chloro-5-iodobenzoate
  • Methyl 2-Amino-4-fluoro-5-methylbenzoate

Uniqueness

Methyl 2-Amino-4-fluoro-5-iodobenzoate is unique due to the presence of both fluoro and iodo substituents, which confer distinct electronic and steric properties. These properties make it a valuable intermediate for the synthesis of compounds with specific biological activities .

Properties

IUPAC Name

methyl 2-amino-4-fluoro-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FINO2/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKDYPGTTAXJRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1N)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-Amino-4-fluoro-5-iodobenzoate
Reactant of Route 2
Methyl 2-Amino-4-fluoro-5-iodobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-Amino-4-fluoro-5-iodobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-Amino-4-fluoro-5-iodobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-Amino-4-fluoro-5-iodobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-Amino-4-fluoro-5-iodobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.